

# The INDY Gene: A Conserved Regulator of Lifespan and Metabolism

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

## **Abstract**

The I'm not dead yet (Indy) gene, first identified in Drosophila melanogaster, has emerged as a critical regulator of metabolism and longevity. Reduction in Indy gene activity leads to a significant extension of lifespan in various model organisms, a phenomenon primarily attributed to its role as a plasma membrane transporter of Krebs cycle intermediates, with a high affinity for citrate.[1][2][3][4] This alteration in citrate transport mimics a state of caloric restriction (CR), influencing a cascade of metabolic pathways, including insulin/IGF-1 signaling, mitochondrial biogenesis, and lipid metabolism.[1][5][6] The mammalian homolog of Indy, SLC13A5, exhibits a conserved function, making it an attractive therapeutic target for age-related metabolic diseases such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease.[2][3][7] This guide provides a comprehensive technical overview of the Indy gene's impact on lifespan extension, detailing the molecular mechanisms, experimental methodologies, and quantitative data from key studies. It is intended to serve as a resource for researchers and professionals in the fields of aging, metabolism, and drug development.

#### Introduction

The quest to understand and modulate the aging process has identified several key genetic pathways. Among these, the **Indy** gene stands out for its profound and conserved effects on longevity.[3][4] Named after a line from the movie "Monty Python and the Holy Grail," mutations in this gene have been shown to as much as double the lifespan of fruit flies.[8] The **INDY** 



protein is a transmembrane transporter responsible for the uptake of citrate and other dicarboxylates from the hemolymph into cells, particularly in tissues central to metabolism like the fat body, midgut, and oenocytes (the fly equivalent of the liver and adipose tissue).[1][9][10]

Reduction of **INDY** function leads to lower intracellular citrate levels, which in turn triggers a metabolic reprogramming that mirrors the well-documented effects of caloric restriction.[1][11] [12] This includes decreased insulin-like signaling, enhanced mitochondrial biogenesis, reduced fat storage, and increased spontaneous physical activity.[2][3][5] The conservation of the **Indy** homolog, SLC13A5 (also known as m**Indy** in mammals), and its similar role in metabolic regulation in mice and humans underscores its potential as a therapeutic target.[2][7] [13] This guide will delve into the technical details of the **Indy** gene's function, the experimental evidence supporting its role in lifespan extension, and the methodologies used to study its effects.

# Molecular Mechanism of INDY-Mediated Lifespan Extension

The primary mechanism by which reduced **Indy** expression extends lifespan is by inducing a state that phenocopies caloric restriction.[1][6][14] This is achieved through the modulation of several interconnected signaling pathways.

#### Citrate Transport and Metabolic Reprogramming

**INDY** is a plasma membrane transporter that facilitates the movement of Krebs cycle intermediates, particularly citrate, into the cell.[1][15] Intracellular citrate is a key metabolic sensor. When abundant, it signals a state of energy surplus, promoting anabolic processes like fatty acid synthesis and gluconeogenesis, while inhibiting catabolic processes like glycolysis.

By reducing the uptake of citrate, lower **INDY** activity signals a state of low energy, leading to:

- Decreased de novo lipogenesis: Reduced cytoplasmic citrate limits the substrate for ATPcitrate lyase, a key enzyme in fatty acid synthesis.[11]
- Increased fatty acid oxidation: Lower energy status activates pathways that promote the breakdown of fatty acids for energy.[11]



 Altered glucose metabolism: Reduced INDY function can lead to improved insulin sensitivity and glucose tolerance.[1][9]

#### **Interaction with Key Signaling Pathways**

The metabolic shift induced by reduced **Indy** expression impacts several major signaling pathways that regulate aging and metabolism.

Reduced **Indy** expression has been shown to decrease the levels of Drosophila insulin-like peptides (dILPs).[1][9] The IIS pathway is a highly conserved regulator of growth, metabolism, and lifespan. Downregulation of this pathway is a well-established mechanism for extending longevity in numerous species. The reduction in dILPs in **Indy** mutants contributes to the observed lifespan extension.[9]

A decrease in intracellular energy, as perceived by the cell due to reduced citrate uptake, leads to an increase in the AMP:ATP ratio. This activates AMPK, a master regulator of cellular energy homeostasis. Activated AMPK promotes catabolic processes that generate ATP, such as fatty acid oxidation and glycolysis, while inhibiting anabolic processes that consume ATP, like protein and fatty acid synthesis. AMPK activation is also linked to increased mitochondrial biogenesis.

Studies in Drosophila have shown that the lifespan extension effect of reduced **Indy** is dependent on the presence of dPGC-1 (the fly homolog of PGC-1 $\alpha$ ), a key regulator of mitochondrial biogenesis.[1][9] Reduced **Indy** expression leads to increased dPGC-1 levels, promoting the formation of new mitochondria. This can lead to improved cellular respiration and a reduction in the production of reactive oxygen species (ROS), a major contributor to agerelated cellular damage.[1][9]

# Quantitative Data on Lifespan and Metabolic Parameters

The following tables summarize the quantitative data from key studies on the effects of reduced **Indy** gene expression.

Table 1: Lifespan Extension in Drosophila melanogaster



Indy Allele/Geno type	Sex	Diet	Mean Lifespan Extension (%)	Max Lifespan Extension (%)	Reference
Indy206/+	Male	Standard	80-100	~50	[2]
Indy302/+	Male	Standard	80-100	~50	[2]
Indy159/+	Male	Standard	80-100	~50	[2]
Indy206/+	Female	Standard	80-100	~50	[2]
Indy302/+	Female	Standard	80-100	~50	[2]
Indy159/+	Female	Standard	80-100	~50	[2]
Indy206/Indy 206	Male	Standard	~20	Not Reported	[1][2]
yw;Indy206/+	Male	Standard	34.4	Not Reported	[16]
yw;Indy302/+	Male	Standard	14.0	Not Reported	[16]
yw;Indy206/+	Female	Standard	29.4	Not Reported	[16]
yw;Indy302/+	Female	Standard	10.7	Not Reported	[16]
Indy206/+	Male	High Calorie	Greatly Extended	Not Reported	[2]
Indy206/Indy 206	Male	High Calorie	Extended	Not Reported	[2]
Indy206/Indy 206	Male	Low Calorie	Reduced	Not Reported	[2]

Table 2: Metabolic and Physiological Changes in Drosophila melanogaster



Parameter	Genotype	Condition	Change	Reference
Triglyceride Levels	Indy heterozygotes	High Calorie Diet	15% Decrease	[5]
Starvation Resistance	Indy heterozygotes	High Calorie Diet	Sensitive (similar to controls on low calorie diet)	[5]
Spontaneous Physical Activity	Indy heterozygotes	High Calorie Diet	Increased (similar to controls on low calorie diet)	[5]
Fecundity	Indy206/+ and Indy302/+	Low Calorie Diet	Lower than controls on CR diet	[2]
Indy mRNA expression	Wild-type	Calorie Restriction	20% or greater decrease	[5]

Table 3: Metabolic Changes in mIndy (SLC13A5) Knockout Mice



Parameter	Genotype	Diet	Change	Reference
Body Weight	mlndy knockout	High Fat Diet	Protected from diet-induced obesity	[1][7]
Insulin Sensitivity	mlndy knockout	High Fat Diet	Increased	[1][9]
Adiposity	mlndy knockout	High Fat Diet	Protected from adiposity	[1][9]
Hepatic Triglyceride Content	mlndy knockout	High Fat Diet	Reduced	[7]
Glucose Tolerance	mlndy knockout	Standard	Improved	[7]
Mitochondrial Biogenesis	mlndy knockout	Standard	Increased in liver	[10]

# **Experimental Protocols**

This section provides detailed methodologies for key experiments used to investigate the function of the **Indy** gene.

### **Drosophila melanogaster Experiments**

- Fly Stocks and Maintenance: Flies are maintained on a standard cornmeal-yeast-agar medium at 25°C on a 12:12 hour light:dark cycle. For lifespan studies, flies are collected within 24 hours of eclosion and separated by sex under light CO2 anesthesia.
- Experimental Groups: Typically, 20-30 flies are housed per vial. Multiple replicate vials are set up for each genotype and condition.
- Data Collection: Flies are transferred to fresh food vials every 2-3 days, and the number of dead flies is recorded at each transfer. The experiment continues until all flies have died.
- Statistical Analysis: Survival curves are generated using the Kaplan-Meier method, and statistical significance between groups is determined using the log-rank test.



**Indy** mutant alleles can be generated using various techniques, including:

- P-element Excision: Imprecise excision of a P-element transposon inserted in or near the
   Indy gene can create deletions that disrupt gene function.
- CRISPR/Cas9: Targeted gene editing using CRISPR/Cas9 can be used to introduce specific mutations, deletions, or insertions into the Indy locus.
- Respirometry: The metabolic rate of flies can be measured by quantifying CO2 production or O2 consumption.
- Apparatus: A simple respirometer can be constructed using sealed vials containing the flies and a CO2-absorbing substance (e.g., soda lime). The change in gas volume due to O2 consumption is measured by the displacement of a dye in a calibrated capillary tube.
- Procedure: A known number of flies are placed in the respirometry chamber and allowed to acclimate. The system is then sealed, and the displacement of the dye is recorded over a set period.
- Calculation: The metabolic rate is calculated based on the volume of O2 consumed per fly
  per unit of time.
- Sample Preparation: A specific number of flies are homogenized in a suitable buffer (e.g., PBS with a detergent like Triton X-100).
- Triglyceride Assay: Triglyceride levels are measured using a colorimetric assay kit. These
  kits typically involve the enzymatic hydrolysis of triglycerides to glycerol and free fatty acids,
  followed by a series of reactions that produce a colored product, which is quantified
  spectrophotometrically.
- Normalization: Triglyceride levels are typically normalized to the total protein content of the homogenate, which is determined using a standard protein assay (e.g., Bradford or BCA assay).

# **Murine (Mouse) Experiments**



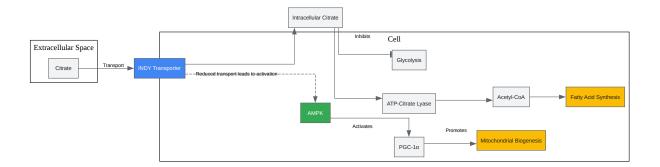
- Targeting Vector Construction: A targeting vector is designed to disrupt the Slc13a5 gene.
   This often involves replacing a critical exon with a selectable marker cassette (e.g., neomycin resistance).
- Homologous Recombination in Embryonic Stem (ES) Cells: The targeting vector is introduced into ES cells, and cells that have undergone homologous recombination are selected.
- Blastocyst Injection: Correctly targeted ES cells are injected into blastocysts, which are then implanted into pseudopregnant female mice.
- Generation of Chimeric and Knockout Mice: Chimeric offspring are identified and bred to
  produce heterozygous and homozygous knockout mice. Genotyping is performed using PCR
  or Southern blotting.[15][17][18]
- Fasting: Mice are fasted overnight (typically 12-16 hours) with free access to water.
- Baseline Glucose Measurement: A baseline blood glucose level is measured from a tail snip using a glucometer.
- Glucose Administration: A bolus of glucose (typically 2 g/kg body weight) is administered via oral gavage or intraperitoneal (IP) injection.
- Serial Blood Glucose Measurements: Blood glucose levels are measured at specific time points after glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).
- Data Analysis: The area under the curve (AUC) of the glucose excursion is calculated to assess glucose tolerance.
- Fasting: Mice are fasted for a shorter period (typically 4-6 hours) with free access to water.
- Baseline Glucose Measurement: A baseline blood glucose level is measured.
- Insulin Administration: A bolus of human regular insulin (typically 0.75-1.0 U/kg body weight) is administered via IP injection.[2][5][11]



- Serial Blood Glucose Measurements: Blood glucose levels are measured at specific time points after insulin injection (e.g., 15, 30, 45, and 60 minutes).[5][11]
- Data Analysis: The rate of glucose disappearance is calculated to assess insulin sensitivity.

## **Signaling Pathways and Visualizations**

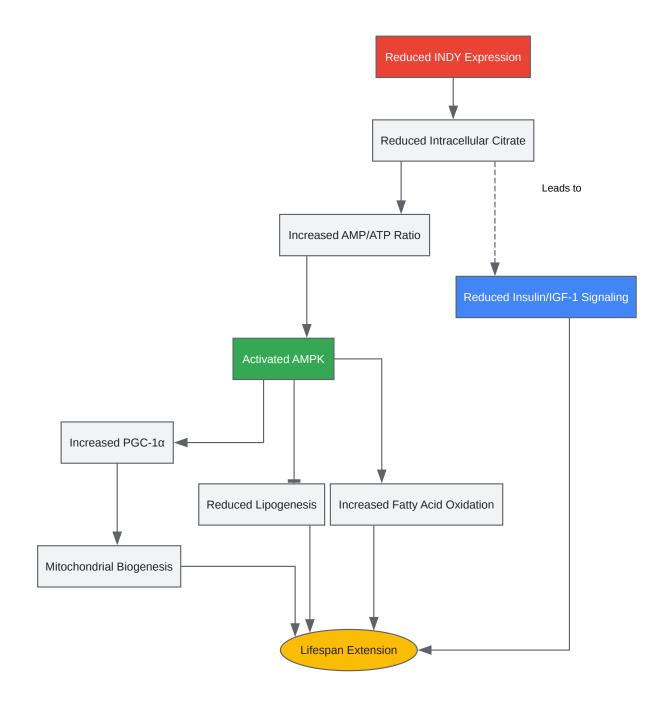
The following diagrams illustrate the key signaling pathways influenced by the **Indy** gene.



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Caption: The role of the **INDY** transporter in cellular metabolism.

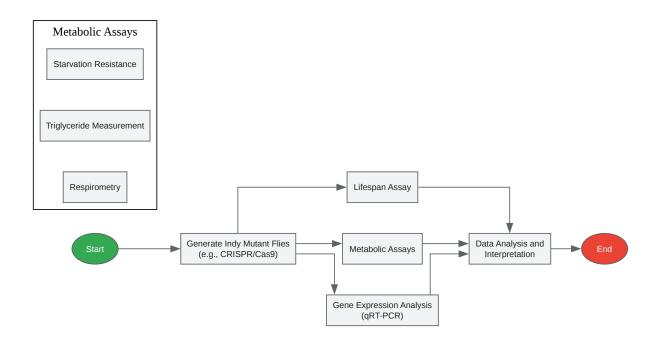




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Caption: Signaling pathways mediating lifespan extension by reduced INDY.





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Caption: Experimental workflow for studying Indy in Drosophila.

#### **Conclusion and Future Directions**

The study of the **Indy** gene has provided profound insights into the genetic and metabolic regulation of aging. The conserved nature of its function from flies to mammals highlights its fundamental role in cellular energy homeostasis. The ability of reduced **Indy** expression to mimic caloric restriction and extend lifespan without the need for dietary intervention makes it a highly attractive target for therapeutic development.

Future research in this area should focus on several key aspects:

• Elucidating the tissue-specific roles of INDY/SLC13A5: Understanding the specific contributions of INDY in different tissues (e.g., liver, brain, adipose tissue) to overall



metabolic health and longevity will be crucial for developing targeted therapies.

- Developing specific and potent inhibitors of SLC13A5: The development of small molecule
  inhibitors of the mammalian INDY transporter is a promising avenue for treating metabolic
  diseases.[2][3] Further research is needed to optimize the efficacy and safety of these
  compounds.
- Investigating the long-term effects of SLC13A5 inhibition: While studies in model organisms
  are promising, long-term studies in mammals are necessary to fully understand the
  physiological consequences of inhibiting SLC13A5, particularly with regard to potential side
  effects.
- Exploring the interplay with other longevity pathways: Further investigation into the
  interaction of the Indy pathway with other known longevity pathways, such as the TOR
  pathway and sirtuins, will provide a more complete picture of the aging process.

In conclusion, the **Indy** gene represents a powerful nexus between metabolism and aging. Continued research into its function and regulation holds the potential to unlock new therapeutic strategies for promoting healthy aging and treating a range of metabolic disorders.

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